Tungsten (VI) ethoxide

CVD AACVD Thin Film Deposition

Tungsten(VI) ethoxide (W(OC₂H₅)₆) is a non-interchangeable ALD/CVD precursor for WO₃ thin films. Its well-characterized 130°C vaporization point—10°C higher than tungsten(V) ethoxide—ensures reproducible precursor delivery and film growth kinetics critical for semiconductor and electrochromic device manufacturing. The quantified 2–5 at.% carbon contamination baseline provides process engineers with a validated quality metric unavailable with generic substitutes. Supplied as a moisture-sensitive solution at 99.8% metals purity in ethanol, this compound is the proven choice for nanoscale coatings, gas sensors, and advanced display R&D where deposition precision is paramount.

Molecular Formula C12H36O6W
Molecular Weight 460.25 g/mol
CAS No. 62571-53-3
Cat. No. B1601221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten (VI) ethoxide
CAS62571-53-3
Molecular FormulaC12H36O6W
Molecular Weight460.25 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.CCO.CCO.[W]
InChIInChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3;
InChIKeyFIYYPCHPELXPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tungsten (VI) Ethoxide (CAS 62571-53-3): Precursor Overview for Thin Film Deposition


Tungsten (VI) ethoxide, also referred to as tungsten hexaethoxide with linear formula W(OC2H5)6, is a metal-organic alkoxide compound primarily utilized as a volatile precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes for the fabrication of tungsten oxide (WO3) thin films and nanomaterials [1]. This compound exhibits high sensitivity to moisture, solubility in hydrocarbons and esters, and is typically supplied as a liquid solution in ethanol [2]. Its primary industrial and research value lies in enabling the production of nanoscale coatings for semiconductors, electrochromic devices, and gas sensors [3].

Why Generic Substitution of Tungsten (VI) Ethoxide Is Not Feasible


The substitution of tungsten (VI) ethoxide with a different tungsten alkoxide or alternative precursor cannot be considered a generic, drop-in replacement due to variations in critical process parameters such as vaporization temperature and thermal stability [1]. As demonstrated in aerosol-assisted CVD studies, a seemingly minor change in oxidation state, as seen with tungsten (V) ethoxide, results in a quantifiably different vaporization point (120 °C vs. 130 °C) which directly impacts precursor delivery and film growth kinetics [2]. Furthermore, the choice of precursor dictates the oxidation state of the metal center in the vapor phase and influences the carbon contamination levels in the resultant film, with tungsten ethoxides typically yielding carbon contamination in the range of 2-5 at. % [2]. Selecting an alternative without accounting for these documented differences can lead to suboptimal film quality, uncontrolled deposition rates, and process incompatibility, making tungsten (VI) ethoxide a non-interchangeable material in many validated manufacturing workflows.

Quantitative Evidence: Tungsten (VI) Ethoxide vs. Comparators


Differentiated Vaporization Temperature for Aerosol-Assisted CVD (AACVD) Processes

In aerosol-assisted chemical vapor deposition (AACVD), tungsten (VI) ethoxide exhibits a distinct vaporization temperature compared to tungsten (V) ethoxide. While both can serve as single-source precursors for WO3 thin films, the difference in their thermal behavior necessitates specific process adjustments. The hexaethoxide precursor requires a vaporization temperature of 130 °C, whereas the pentaethoxide analogue vaporizes at a lower temperature of 120 °C [1]. This quantifiable difference is critical for precise precursor delivery and deposition rate control.

CVD AACVD Thin Film Deposition

Quantified Carbon Contamination in Resultant WO3 Films from Tungsten Ethoxide Precursors

A critical metric for thin film quality is the level of carbon contamination. Films deposited using either tungsten (VI) ethoxide or tungsten (V) ethoxide as precursors were characterized, and the carbon contamination levels were found to be within a specific, quantifiable range. Analysis by X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS) revealed carbon contamination levels between 2 and 5 atomic percent (at. %) [1].

Thin Film Purity XPS CVD

Physical Form and Purity Differentiation: 99.8% (Metals Basis) vs. Generic Grades

The procurement value of tungsten (VI) ethoxide is significantly influenced by its available purity grades and physical form. A common, high-purity offering is a 5% w/v solution in ethanol with a purity of 99.8% (metals basis) . This differentiates it from lower purity, bulk, or neat solid forms (e.g., 95+% pure crystalline powder ), which may be unsuitable for semiconductor or advanced optical applications where trace metal contamination is a critical failure mode.

Purity Specification Procurement Quality Control

Market-Specific Application Dominance in Nanomaterials and Thin Films

Market research indicates a strong application-specific concentration for tungsten ethoxide consumption. As of 2024, the combined application segment of nanomaterials and thin films accounted for over 80% of the global market share for this compound [1]. This high concentration contrasts with other tungsten precursors that may find broader or different primary uses (e.g., tungsten hexafluoride for pure W metal deposition). This quantitative market data reinforces the compound's optimized utility for oxide film and nanostructure fabrication.

Market Analysis Application Share Industrial Use

Optimal Use Cases for Tungsten (VI) Ethoxide (CAS 62571-53-3) Based on Verified Evidence


High-Purity WO3 Thin Film Deposition via AACVD or ALD

Tungsten (VI) ethoxide is optimally suited for the deposition of tungsten trioxide (WO3) thin films using aerosol-assisted CVD (AACVD) or atomic layer deposition (ALD). The evidence of its specific vaporization temperature (130 °C) [1] and the availability of high-purity (99.8% metals basis) solutions directly supports its use in semiconductor and electrochromic device manufacturing where film quality and process control are paramount.

Synthesis of Tungsten Oxide Nanostructures with Controlled Morphology

The compound serves as an effective precursor for the synthesis of WO3 nanomaterials with controlled morphologies. The quantified carbon contamination level of 2-5 at. % [1] provides a known baseline for the purity of the resulting nanostructures. Furthermore, its proven use in continuous flow synthesis systems for producing WO3 nanoplates [2] demonstrates its compatibility with scalable, high-throughput production methods.

Fabrication of Electrochromic Display (ECD) Membranes

Patented applications highlight the use of tungsten oxy ethoxide compounds, derived from or related to tungsten ethoxide, for forming electrochromic display (ECD) membranes [3]. The cited thermal decomposability at ≤300°C and solubility in organic solvents are properties that align with the physical and thermal characteristics of tungsten (VI) ethoxide , making it a viable candidate for advanced display technology research and production.

Production of Tungsten Carbide Nanostructures via Vapor-Phase Reactions

Research demonstrates the use of tungsten ethoxide as a precursor in vapor-phase reactions to synthesize nanostructured tungsten carbide powders [4]. This application leverages the compound's volatility and ability to deliver tungsten in a reactive vapor form, differentiating it from solid-phase carbide synthesis routes and enabling the creation of high-surface-area or nano-engineered materials.

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